Thermal Stability Advantage for Vacuum Sublimation Processing
The target compound 1‑(3,5‑dimethylphenyl)‑6‑isopropylisoquinoline exhibits a predicted boiling point of 394.6 ± 11.0 °C at 760 mmHg . This represents a +47.0 °C increase over 1‑phenylisoquinoline (347.6 ± 11.0 °C), the simplest arylisoquinoline ligand scaffold , and a +110.5 °C increase over 6‑isopropylisoquinoline (284.1 ± 9.0 °C), which lacks the 1‑aryl substituent . The elevated boiling point is a direct consequence of the combined mass and polarizability contributions of both the 3,5‑dimethylphenyl and 6‑isopropyl groups (total MW 275.39 vs. 205.26 for 1‑phenylisoquinoline and 171.24 for 6‑isopropylisoquinoline). Higher boiling point correlates with lower vapor pressure at a given temperature, which is practically relevant for vacuum thermal evaporation (VTE) processing — the dominant industrial OLED manufacturing method — where excessively volatile ligands can cause film thickness control issues and source contamination during co‑deposition with IrCl₃·3H₂O.
| Evidence Dimension | Boiling point at 760 mmHg (predicted) |
|---|---|
| Target Compound Data | 394.6 ± 11.0 °C |
| Comparator Or Baseline | 1-Phenylisoquinoline: 347.6 ± 11.0 °C ; 6-Isopropylisoquinoline: 284.1 ± 9.0 °C |
| Quantified Difference | +47.0 °C vs. 1-phenylisoquinoline; +110.5 °C vs. 6-isopropylisoquinoline |
| Conditions | Predicted values at 760 mmHg (ACD/Labs or equivalent computational method) |
Why This Matters
Higher boiling point indicates lower volatility and superior thermal robustness during vacuum sublimation purification and VTE device fabrication, reducing sublimation temperature overlap with iridium precursor salts and improving film morphology control.
